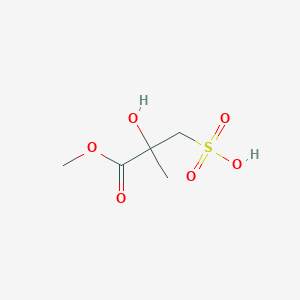
1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride typically involves the reaction of 4-methylpiperazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Piperazinepropanenitrile, 4-methyl-, dihydrochloride can be compared with other similar compounds such as:
Piperazine: A basic heterocyclic compound with similar structural features.
4-Methylpiperazine: A derivative of piperazine with a methyl group attached.
1-Piperazineethanol: Another piperazine derivative with an ethanol group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65876-27-9 |
|---|---|
Molecular Formula |
C8H17Cl2N3 |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanenitrile;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2,4-8H2,1H3;2*1H |
InChI Key |
YCTPSERSLGHZGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC#N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


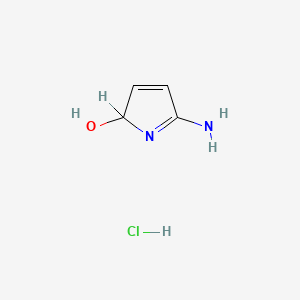
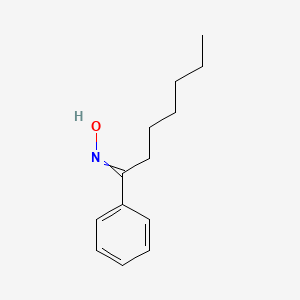
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)

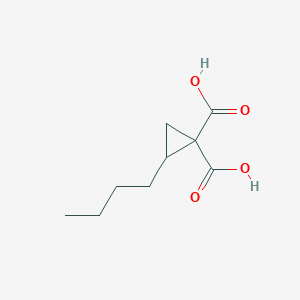
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)

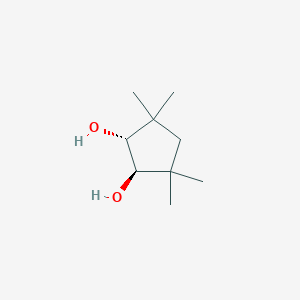

![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
